molecular formula C12H15N5O3 B585295 Impureza A del Entecavir CAS No. 1367369-78-5

Impureza A del Entecavir

Número de catálogo: B585295
Número CAS: 1367369-78-5
Peso molecular: 277.28 g/mol
Clave InChI: QDGZDCVAUDNJFG-RNJXMRFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Entecavir Impurity A is a byproduct formed during the synthesis of entecavir, an antiviral medication used primarily for the treatment of hepatitis B. Entecavir Impurity A is significant in pharmaceutical research and quality control because impurities can affect the efficacy and safety of the final pharmaceutical product.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Entecavir Impurity A can undergo various chemical reactions that are significant for understanding its stability and behavior in pharmaceutical formulations:

  • Oxidation : Involves the addition of oxygen or removal of hydrogen, often using agents like hydrogen peroxide.
  • Reduction : Characterized by the gain of electrons or removal of oxygen, typically using reducing agents such as sodium borohydride.
  • Substitution : Involves replacing one functional group with another, utilizing reagents like halogens or alkylating agents.

The major products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives while reduction could produce reduced forms of the impurity.

The biological activity of Entecavir Impurity A is a vital area of research due to its potential effects on human health:

  • Mechanism of Action : Entecavir Impurity A competes with deoxyguanosine triphosphate within the HBV polymerase, inhibiting its function. This inhibition affects all three activities of the polymerase: base priming, reverse transcription, and positive strand synthesis.
  • Genotoxicity Studies : Research indicates that higher concentrations of Entecavir can induce DNA damage in specific cell lines. For example, studies have shown that concentrations up to 6.66 mg/mL can lead to chromosomal abnormalities and decreased mitotic index over time.

Quality Control in Pharmaceuticals

The presence of impurities like Entecavir Impurity A is critical in ensuring the safety and efficacy of pharmaceutical products:

  • Purity Specifications : Regulatory guidelines stipulate that total impurities must not exceed 0.3%, with individual impurities limited to 0.1%. This is essential for maintaining therapeutic efficacy and patient safety.
  • Analytical Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) and Raman spectroscopy are employed to quantify impurities in entecavir formulations. These methods are crucial for quality control processes in the pharmaceutical industry.

Several case studies highlight the importance of monitoring Entecavir Impurity A:

  • Clinical Efficacy : A study assessed the efficacy of Entecavir plus traditional Chinese medicine against hepatocellular carcinoma in patients with chronic hepatitis B. The findings suggested that monitoring impurities could enhance treatment outcomes.
  • Genotoxic Effects : Research involving mutant cell lines deficient in DNA repair mechanisms revealed increased sensitivity to Entecavir treatment, indicating potential risks associated with higher impurity levels.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism

Cellular Effects

Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.

Molecular Mechanism

As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Entecavir Impurity A typically involves the same initial steps as the synthesis of entecavir. The process includes the use of guanine derivatives and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the impurity.

Industrial Production Methods: In an industrial setting, the production of Entecavir Impurity A is monitored closely to minimize its presence in the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity during the manufacturing process.

Análisis De Reacciones Químicas

Types of Reactions: Entecavir Impurity A can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction could yield reduced forms of the impurity.

Comparación Con Compuestos Similares

    Entecavir: The parent compound, used for treating hepatitis B.

    Adefovir: Another antiviral used for hepatitis B, with a different impurity profile.

    Lamivudine: An antiviral with a similar mechanism of action but different impurities.

Uniqueness: Entecavir Impurity A is unique in its specific formation during the synthesis of entecavir. Its presence and concentration need to be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.

Actividad Biológica

Entecavir, a guanosine nucleoside analogue, is primarily utilized in the treatment of chronic hepatitis B virus (HBV) infections. While its efficacy against HBV is well-documented, the biological activity of its impurities, particularly Entecavir Impurity A, warrants detailed examination. This article focuses on the biological activity of Entecavir Impurity A, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Entecavir functions by inhibiting HBV replication through multiple mechanisms:

  • Reverse Transcriptase Inhibition : It competes with deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase: base priming, reverse transcription, and positive strand synthesis .
  • Genotoxic Effects : Research indicates that Entecavir can induce DNA damage, particularly in cells deficient in single-strand break repair mechanisms. This suggests potential genotoxicity associated with higher concentrations of the drug .

Impurity Profile

The impurity profile of Entecavir is critical for understanding its biological activity. Entecavir Impurity A is classified as a minor impurity but may still influence the overall pharmacological profile:

  • Purity Specifications : Total impurities must not exceed 0.3%, with individual impurities limited to 0.1% .
  • Analytical Methods : Various methods such as HPLC and Raman spectroscopy have been developed to quantify impurities in Entecavir formulations .

Clinical Trials

A pivotal study compared the efficacy of Entecavir against lamivudine in patients with chronic HBV infection. Results indicated that Entecavir significantly reduced HBV DNA levels compared to lamivudine:

  • Efficacy : At doses of 0.1 mg/day and 0.5 mg/day, Entecavir demonstrated superior viral suppression (reduction by 0.97 log(10) and 1.28 log(10), respectively) compared to lamivudine .
  • Safety Profile : The drug was well tolerated, with most adverse events being mild to moderate .

Genotoxicity Studies

Investigations into the genotoxic potential of Entecavir revealed that higher concentrations (up to 6.66 mg/mL) could lead to chromosomal abnormalities and a decrease in mitotic index over time:

  • Cell Sensitivity : Certain mutant cell lines deficient in DNA repair exhibited increased sensitivity to Entecavir treatment, highlighting potential risks associated with its use in specific populations .

Summary of Findings

The following table summarizes key findings related to the biological activity of Entecavir Impurity A:

Study/Research Findings Implications
Clinical TrialsSuperior viral suppression compared to lamivudineEffective for chronic HBV treatment
GenotoxicityInduces DNA damage in specific cell linesPotential risk for long-term use
Impurity AnalysisTotal impurities must not exceed 0.3%Quality control critical for therapeutic efficacy

Propiedades

Número CAS

1367369-78-5

Fórmula molecular

C12H15N5O3

Peso molecular

277.28 g/mol

Nombre IUPAC

2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1

Clave InChI

QDGZDCVAUDNJFG-RNJXMRFFSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

SMILES isomérico

C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

SMILES canónico

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Sinónimos

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one;  Entecavir Isomer Impurity 3;  (1’R,3’R,4’S)-Entecavir Isomer; 

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Acetonitril (30 ml) and 2N aqueous hydrochloric acid (23.3 ml) were added to the compound of formula (VI) obtained in Example 1-8 (1.38 g, 2.56 mmol) and stirred at 82° C. for 12 hrs with heating. After completion of the reaction, the resulting mixture was cooled to room temperature and washed with ethyl acetate to remove tritylcarbinol. The material thus obtained was neutralized to pH 6.8 by using 3N aqueous sodium hydroxide (13.6 ml) and stirred at 90° C. for 1 hr. The solution thus obtained was stirred with cooling slowly to room temperature and further stirred at room temperature for 1 hr to obtain crystal. The resulting material was cooled to 6° C. and stirred for 1 hr to obtain the title compound (0.554 g, yield: 73.1%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Name
( VI )
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
73.1%

Synthesis routes and methods II

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.